
(Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a butenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and butenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, forming an enolate intermediate.
Alkylation: The enolate intermediate then undergoes alkylation with butenyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one: The trans isomer of the compound with different spatial arrangement.
3-(2-Butenyl)-2,4,4-trimethylcyclohexanone: A saturated analog with a similar structure but lacking the double bond in the cyclohexene ring.
Uniqueness
(Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.
Properties
CAS No. |
67401-25-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[(Z)-but-2-enyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-7-11-10(2)12(14)8-9-13(11,3)4/h5-6H,7-9H2,1-4H3/b6-5- |
InChI Key |
CVDHBGKYPTUEAA-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\CC1=C(C(=O)CCC1(C)C)C |
Canonical SMILES |
CC=CCC1=C(C(=O)CCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



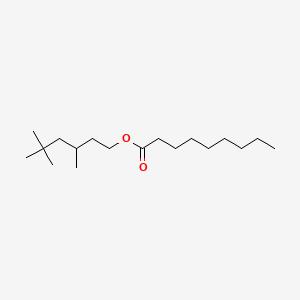
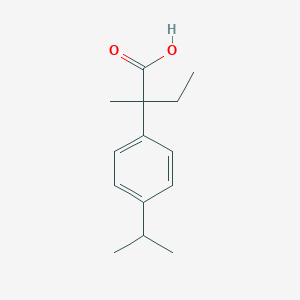
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

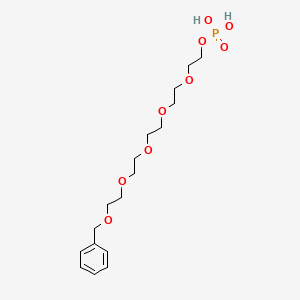
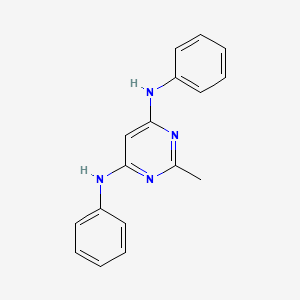
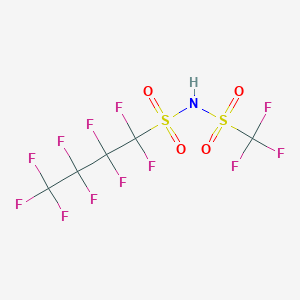
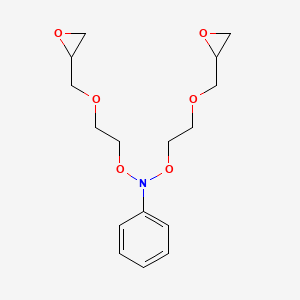
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
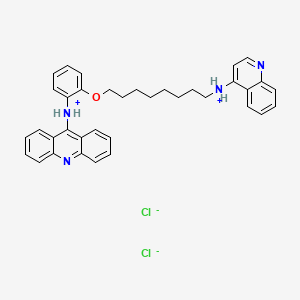
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)

